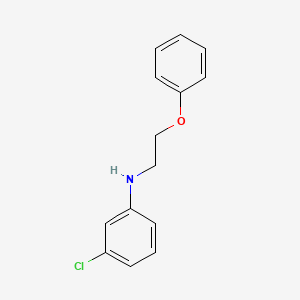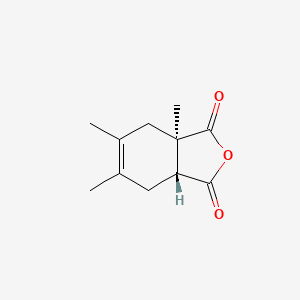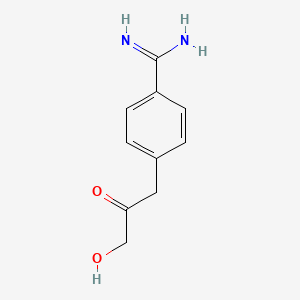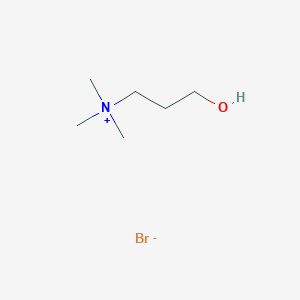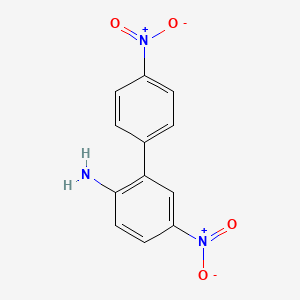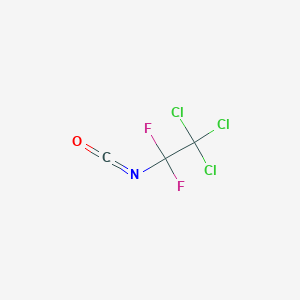![molecular formula C25H20ClP B14602180 Phosphorane, [(2-chlorophenyl)methylene]triphenyl- CAS No. 59625-56-8](/img/structure/B14602180.png)
Phosphorane, [(2-chlorophenyl)methylene]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones. The compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methylene group substituted with a 2-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is typically synthesized through the deprotonation of a phosphonium salt. The process involves the following steps:
Formation of the Phosphonium Salt: The reaction of triphenylphosphine with a suitable halide, such as 2-chlorobenzyl chloride, forms the phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base like butyllithium or sodium amide to yield the desired phosphorane.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key transformation in organic synthesis.
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium, sodium amide).
Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation.
Major Products: The major products of the Wittig reaction involving this compound are alkenes and triphenylphosphine oxide.
Scientific Research Applications
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkenes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.
Medicinal Chemistry: The compound is utilized in the synthesis of complex molecules that have potential therapeutic applications.
Material Science: It is employed in the preparation of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of phosphorane, [(2-chlorophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:
Nucleophilic Attack: The ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.
Cyclization: The betaine intermediate undergoes cyclization to form an oxaphosphetane.
Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparison with Similar Compounds
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:
Methylenetriphenylphosphorane: This compound is the parent member of the phosphorus ylides and is widely used in the Wittig reaction.
Carbomethoxymethylenetriphenylphosphorane: This ylide is used for the homologation of aldehydes and ketones to extended aldehydes.
Methoxymethylenetriphenylphosphine: Another Wittig reagent used for the synthesis of alkenes.
Uniqueness: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric effects, influencing the reactivity and selectivity of the Wittig reaction.
Properties
CAS No. |
59625-56-8 |
|---|---|
Molecular Formula |
C25H20ClP |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClP/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H |
InChI Key |
BMPPZPCSELJUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


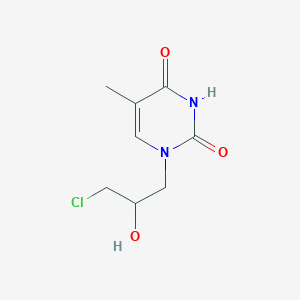
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)
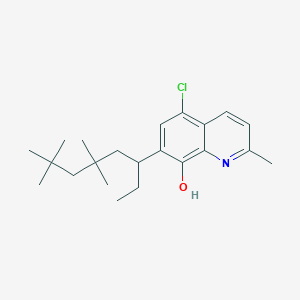
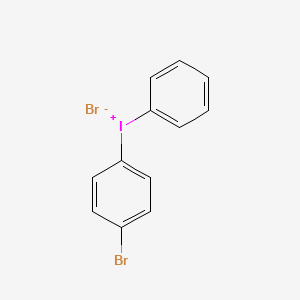

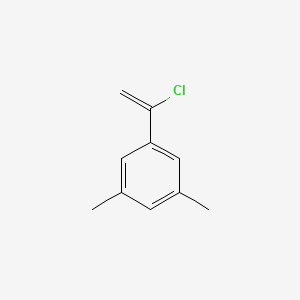
![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
